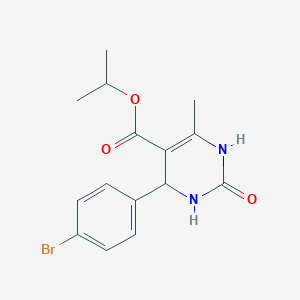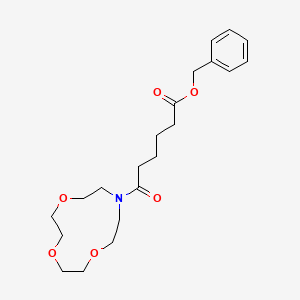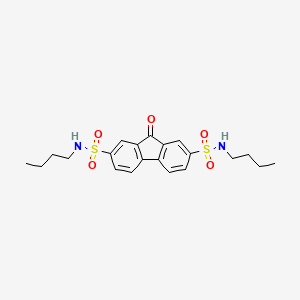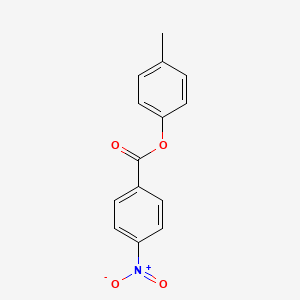![molecular formula C16H12Cl4N4O3S B11708593 2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11708593.png)
2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}éthyl)-2-chlorobenzamide est un composé organique complexe de formule moléculaire C21H19Cl4N5O2S. Ce composé est reconnu pour sa structure chimique unique, qui comprend plusieurs atomes d'halogène et un groupe nitro, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}éthyl)-2-chlorobenzamide implique généralement plusieurs étapes, notamment l'introduction de groupes chloro et nitro, ainsi que la formation de la liaison carbothioyl. Les conditions de réaction nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, garantit que le composé répond aux normes requises pour la recherche et l'application.
Analyse Des Réactions Chimiques
Types de réactions
N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}éthyl)-2-chlorobenzamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être davantage oxydé pour former différents dérivés.
Réduction : Le groupe nitro peut être réduit en un groupe amino dans des conditions spécifiques.
Substitution : Les atomes d'halogène peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs comme l'hydrogène gazeux et des catalyseurs au palladium pour la réduction, et des agents oxydants comme le permanganate de potassium pour l'oxydation. Les réactions de substitution peuvent impliquer des nucléophiles tels que des amines ou des thiols.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro peut donner un dérivé aminé, tandis que la substitution des atomes d'halogène peut conduire à divers benzamides fonctionnalisés.
Applications de recherche scientifique
N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}éthyl)-2-chlorobenzamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les molécules et les voies biologiques.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}éthyl)-2-chlorobenzamide implique son interaction avec des cibles moléculaires spécifiques. Les multiples atomes d'halogène et le groupe nitro du composé lui permettent de former des liaisons fortes avec diverses molécules biologiques, perturbant potentiellement les fonctions et les voies cellulaires normales. Cela peut conduire à ses effets biologiques observés, tels que les activités antimicrobiennes ou anticancéreuses.
Applications De Recherche Scientifique
2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound’s multiple halogen atoms and nitro group allow it to form strong bonds with various biological molecules, potentially disrupting normal cellular functions and pathways. This can lead to its observed biological effects, such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2,2,2-trichloro-1-(3-o-tolyl-thiourée)éthyl)-2-chlorobenzamide
- N-(2,2,2-trichloro-1-(3-toluidinocarbothioyl)amino)éthyl)-3-chlorobenzamide
- N-(2,2,2-trichloro-1-(3-méthoxyanilino)carbothioyl)amino)éthyl)benzamide
Unicité
Comparé à des composés similaires, N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}éthyl)-2-chlorobenzamide se distingue par sa combinaison spécifique de groupes chloro et nitro, qui confèrent des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C16H12Cl4N4O3S |
|---|---|
Poids moléculaire |
482.2 g/mol |
Nom IUPAC |
2-chloro-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H12Cl4N4O3S/c17-12-7-2-1-6-11(12)13(25)22-14(16(18,19)20)23-15(28)21-9-4-3-5-10(8-9)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28) |
Clé InChI |
BPBZMJQGTRCXPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11708516.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B11708517.png)
![Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11708524.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide](/img/structure/B11708526.png)


![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11708539.png)





![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708574.png)
![4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11708579.png)
